molecular formula C21H24N2O2 B2377414 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 951471-89-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2377414
CAS RN: 951471-89-9
M. Wt: 336.435
InChI Key: JPPLACWUHHDZDU-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as BQU57, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction plays a crucial role in the regulation of cell growth and proliferation, making BQU57 a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves inhibition of the c-Myc/Max protein-protein interaction, which is essential for the transcriptional activity of c-Myc. This leads to downregulation of genes involved in cell growth and proliferation, resulting in inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been demonstrated to reduce inflammation and promote tissue repair in models of inflammatory bowel disease. However, the exact biochemical and physiological effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide in lab experiments is its specificity for the c-Myc/Max protein-protein interaction, which allows for targeted inhibition of this pathway. However, one limitation is that the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research. Another direction is the investigation of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide on normal cells and tissues, which will be important for determining its safety and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves a series of chemical reactions, starting with the condensation of 6-methoxy-1-tetralone with benzylamine to form the corresponding imine. This is followed by reduction with sodium borohydride to give the amine, which is then acylated with pivaloyl chloride to yield the final product.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth and proliferation of cancer cells. It has also been investigated in other disease models, such as inflammatory bowel disease, where it has been shown to reduce inflammation and promote tissue repair.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-10-11-18-16(13-17)9-12-19(24)23(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLACWUHHDZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

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